molecular formula C7H6F4N2 B2537415 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1217303-38-2

1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene

Cat. No. B2537415
CAS RN: 1217303-38-2
M. Wt: 194.133
InChI Key: XROMSPYRRCZQLO-UHFFFAOYSA-N
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Description

1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene is a chemical compound with the CAS number 1217303-38-2 . It has a molecular weight of 194.13 and its IUPAC name is 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene can be represented by the linear formula C7H6F4N2 . The InChI code for the compound is 1S/C7H6F4N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 .


Physical And Chemical Properties Analysis

The physical form of 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene is a white to yellow solid . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the resources.

Scientific Research Applications

Synthesis of Soluble Fluoro-polyimides

Soluble fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines, including compounds related to 1,2-diamino-3-fluoro-5-(trifluoromethyl)benzene, reacting with aromatic dianhydrides. These materials exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications (Xie et al., 2001).

Photochemical Reactivity and Detection

The photochemical reactivity of trifluoromethyl aromatic amines like 3,5-diamino-trifluoromethyl-benzene (a compound with similarities to the subject chemical) has been studied for their potential in aqueous solution detection. This research highlights the compound's defluorination under specific conditions, offering insights into environmental monitoring and analytical chemistry applications (Chaignon et al., 2005).

Fluorine-hydrocarbon Separation and Microdomain Formation

Studies have explored the behavior of compounds with aromatic and perfluoroaromatic moieties, leading to fluoro and hydrocarbon microdomain formation. This research provides valuable information for the development of materials with specific separation capabilities or microstructural characteristics (Ranjbar‐Karimi et al., 2013).

Development of Fluorinated Polyimides

Fluorinated polyimides derived from diamine monomers containing trifluoromethyl groups have been synthesized, displaying improved optical transparency, organic solubility, and dielectric properties. These materials are promising for electronic and optical applications, demonstrating the versatility of fluorinated aromatic diamines in polymer science (Chen et al., 2020).

Safety and Hazards

The safety data sheet for 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . It is also suggested to avoid dust formation .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROMSPYRRCZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

1217303-38-2
Record name 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
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